(2-Chloro-6-nitrobenzyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(2-chloro-6-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-3-7(11(12)13)5(6)4-10-9/h1-3,10H,4,9H2 |
InChI Key |
OWZJUPRWZVXONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Nitrobenzyl Hydrazine and Analogous Compounds
Strategies for Precursor Synthesis
Synthesis of Substituted Benzyl (B1604629) Halides
The formation of the requisite benzyl halide, specifically 2-chloro-6-nitrobenzyl halide, starts from 2-chloro-6-nitrotoluene (B1664060). The crucial step is the halogenation of the benzylic methyl group. This transformation is typically achieved through free-radical halogenation.
Methods such as photobromination or the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light are standard procedures for selectively brominating the benzylic position of toluene (B28343) and its derivatives. bartleby.comyoutube.com For instance, free radical chlorination of toluene with chlorine under ultraviolet light yields benzyl chloride. vedantu.com A similar principle is applied to 2-chloro-6-nitrotoluene. The reaction involves the substitution of a hydrogen atom on the methyl group with a halogen, leaving the aromatic ring intact. vedantu.com Using N-bromosuccinamide (NBS) is a common method for achieving this type of benzylic bromination. bartleby.com The resulting 2-chloro-6-nitrobenzyl halide is a highly reactive intermediate due to the stability of the benzylic carbocation that can form during substitution reactions. ucalgary.castackexchange.com
Table 1: Common Reagents for Benzylic Halogenation
| Reagent | Conditions | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | Peroxide or light (hν) | Benzyl Bromide |
| Chlorine (Cl₂) | Light (hν) or Heat | Benzyl Chloride |
This table summarizes common laboratory methods for the conversion of toluenes to benzyl halides.
Approaches for Nitroaromatic Precursors
The essential nitroaromatic precursor is 2-chloro-6-nitrotoluene. Its synthesis typically begins with o-nitrotoluene or o-chlorotoluene.
One established method involves the direct chlorination of o-nitrotoluene. This reaction often uses iron as a catalyst to facilitate the introduction of a chlorine atom onto the aromatic ring. prepchem.com Careful control of the reaction conditions is necessary, as using overly energetic catalysts like iron filings can lead to the formation of dichlorinated byproducts. prepchem.com The chlorination of 2-nitrotoluene (B74249) can yield a mixture of isomers, primarily the 2-chloro-6-nitro and 2-chloro-4-nitro isomers, from which the desired 2-chloro-6-nitrotoluene can be separated by vacuum distillation. chemicalbook.com
Alternatively, 2-chloro-6-nitrotoluene can be prepared by the nitration of o-chlorotoluene. This reaction also produces a mixture of isomers, with 2-chloro-6-nitrotoluene being separable as the first fraction during distillation. prepchem.com
Direct Synthesis Routes of (2-Chloro-6-nitrobenzyl)hydrazine
With the precursors in hand, the target molecule can be synthesized through several direct pathways.
Nucleophilic Substitution Reactions with Hydrazine (B178648)
The most direct route to this compound involves the reaction of a 2-chloro-6-nitrobenzyl halide with hydrazine. Benzylic halides are highly susceptible to nucleophilic substitution reactions, proceeding readily through either an S_N1 or S_N_2 mechanism. ucalgary.cayoutube.com Primary benzylic halides typically favor the S_N_2 pathway. ucalgary.ca
In this reaction, hydrazine (N₂H₄) or hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide ion. libretexts.org The nucleophilic character of hydrazines makes them suitable for such reactions. researchgate.net This method is analogous to the synthesis of other substituted hydrazines, such as the preparation of 1-(2-chloro-4-nitrophenyl)hydrazine from 1,2-dichloro-4-nitrobenzene and hydrazine hydrate in acetonitrile (B52724). prepchem.com Similarly, 2-chloro-6-hydrazinopyridine (B1347180) is synthesized by reacting 2,6-dichloropyridine (B45657) with hydrazine hydrate. The reaction is typically carried out in a suitable solvent, and the product can be isolated upon completion of the reaction.
Reductive Amination Pathways
An alternative strategy for synthesizing benzylhydrazine (B1204620) derivatives is through reductive amination. This pathway starts with a carbonyl compound, in this case, 2-chloro-6-nitrobenzaldehyde, and condenses it with hydrazine to form a hydrazone intermediate. This intermediate is then reduced to the final hydrazine product. nih.govyoutube.com
The process, sometimes termed reductive hydrazination, leverages reducing agents that can selectively reduce the C=N double bond of the hydrazone without affecting the nitro group or other functionalities. nih.gov Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used for this purpose because they are less reactive towards carbonyl groups but effectively reduce the more electrophilic protonated imine or hydrazone. youtube.commasterorganicchemistry.com Enzymatic methods using imine reductases (IREDs) have also been developed for reductive amination with hydrazines, offering a highly selective and efficient biocatalytic route. nih.gov This method provides a versatile approach for producing various substituted acyclic and cyclic N-alkylhydrazines. nih.gov
Advanced Techniques in Hydrazine Derivative Synthesis
Modern synthetic chemistry offers more advanced and direct methods for creating C-N bonds, which can be applied to the synthesis of hydrazine derivatives. One such innovative approach is the direct amination of benzylic C(sp³)–H bonds. A recently developed method utilizes a copper(I) oxide/phenanthroline catalytic system to facilitate the reaction between alkylarenes (like 2-chloro-6-nitrotoluene) and dialkyl azodicarboxylates. rsc.org This oxidative amination of a benzylic C-H bond provides a direct route to N-substituted hydrazides, which can then be converted to the desired hydrazine. rsc.org
Other advanced methods include the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane, which allows for a one-pot synthesis of N-alkylhydrazine derivatives. organic-chemistry.org These cutting-edge techniques represent a move towards more atom-economical and efficient syntheses by activating traditionally unreactive C-H bonds or by streamlining multi-step processes into single-pot procedures. rsc.orgresearchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Chloro-6-nitrotoluene |
| o-Nitrotoluene |
| o-Chlorotoluene |
| 2-Chloro-4-nitrotoluene |
| 2,5-Dichlorotoluene |
| Benzyl chloride |
| Benzyl bromide |
| N-Bromosuccinimide (NBS) |
| 1-(2-Chloro-4-nitrophenyl)hydrazine |
| 1,2-Dichloro-4-nitrobenzene |
| 2-Chloro-6-hydrazinopyridine |
| 2,6-Dichloropyridine |
| 2-Chloro-6-nitrobenzaldehyde |
| Hydrazine |
| Hydrazine hydrate |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Dialkyl azodicarboxylates |
| α-Picoline-borane |
| Copper(I) oxide |
Continuous Flow Methodologies for Hydrazine Derivatives
Continuous flow technology has emerged as a powerful tool for the synthesis of hydrazine derivatives, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. rsc.orgresearchgate.net This approach is particularly advantageous when dealing with hazardous reagents like hydrazine. researchgate.net
One application of flow chemistry is the deoxygenation of alcohols using di-tert-butylazodicarboxylate to produce hydrazine derivatives. This protocol is noted for its operational simplicity and broad functional group tolerance, making it suitable for large-scale synthesis and late-stage functionalization of complex molecules. rsc.org Another significant development is the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine in a continuous flow system. researchgate.net This method minimizes the risks associated with using hydrazine in the presence of transition metals. researchgate.net The system has demonstrated high efficiency for coupling N-Boc hydrazine with a variety of aryl chlorides, including those with electron-deficient and electron-neutral substituents, as well as reactive functional groups like ketones, esters, and nitriles. researchgate.net
Flow systems are also utilized for analytical purposes, such as the determination and monitoring of hydrazine compounds. mdpi.comdss.go.th An automated flow method using zone-fluidics has been developed for hydrazine determination, where the analyte reacts with p-dimethylamino benzaldehyde (B42025) in a micellar medium, avoiding the need for a highly acidic environment. mdpi.com
Table 1: Examples of Aryl Chlorides Coupled with N-Boc Hydrazine in Continuous Flow researchgate.net
| Entry | Aryl Chloride Substituent | Product | Yield (%) |
| 3 | 4-Acetyl | N-Boc-N'-(4-acetylphenyl)hydrazine | 92 |
| 4 | 4-Methoxycarbonyl | Methyl 4-(N'-Boc-hydrazinyl)benzoate | 95 |
| 6 | 4-Cyano | N-Boc-N'-(4-cyanophenyl)hydrazine | 96 |
| 7 | 4-Bromo | N-Boc-N'-(4-bromophenyl)hydrazine | 94 |
| 9 | 4-Sulfonamido | N-Boc-N'-(4-sulfonamidophenyl)hydrazine | 85 |
C-H Functionalization Approaches for Benzylic Hydrazines
Direct functionalization of benzylic C(sp³)–H bonds represents a highly atom-economical and efficient strategy for synthesizing benzylic hydrazines. These methods avoid the pre-functionalization of substrates, streamlining the synthetic process. researchgate.netwisc.edu
One notable method involves the copper-catalyzed oxidative amination of benzylic C-H bonds with dialkyl azodicarboxylates. researchgate.net A Cu₂O/Phenanthroline catalytic system allows for the direct reaction of alkylarenes with azodicarboxylates to yield N-substituted hydrazides. researchgate.net A key feature of this method is the selective mono-amination of both primary and secondary sp³ C-H sources. researchgate.net The reaction tolerates a range of functional groups, though the electronic and steric properties of the substrate can influence the reaction outcome. researchgate.net
Radical-mediated reactions offer another powerful avenue for benzylic C-H functionalization. wisc.edu Strategies involving radical-relay and radical-chain mechanisms enable the introduction of nitrogen functionalities at benzylic positions. wisc.edu For instance, a visible light-mediated cross-dehydrogenative coupling provides a direct method for incorporating heteroaromatics at the benzylic position. researchgate.net Furthermore, methods for benzylic C-H diversification can proceed through a C-H chlorination followed by functionalization, which is compatible with a wide array of oxidatively sensitive functional groups. exlibrisgroup.com
Deprotonation methods provide a complementary approach to C-H functionalization, proceeding through a benzylic carbanion intermediate. rsc.org Electrophilic transition metal complexes can acidify benzylic protons upon π-coordination to the aromatic ring, facilitating deprotonation and subsequent reaction with electrophiles. rsc.org
Table 2: Copper-Catalyzed Amination of Benzylic C-H Bonds researchgate.net
| Substrate (Alkylarene) | Product Yield (%) |
| Toluene | 75 |
| Ethylbenzene | 80 |
| Diphenylmethane | 85 |
| Xanthene | 90 |
Selective Alkylation via Nitrogen Dianion Intermediates
A highly efficient methodology for the selective alkylation of hydrazine derivatives involves the use of a nitrogen dianion intermediate. organic-chemistry.orgd-nb.infonih.gov This approach offers a direct and versatile route to mono- or di-substituted hydrazines, minimizing the need for complex protection and deprotection steps required in many traditional syntheses. organic-chemistry.orgd-nb.info
The method typically involves the metalation of a protected hydrazine, such as PhNHNHBoc, with two equivalents of a strong base like n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). organic-chemistry.orgd-nb.info This process generates a stable nitrogen dianion. organic-chemistry.org This highly reactive intermediate can then be selectively alkylated by adding an alkylating agent. d-nb.info
A significant advantage of this strategy is the ability to control the site of alkylation. The large difference in acidity between the two NH protons in a protected hydrazine (e.g., pKa values of ~28 for PhNHNH₂ and ~17 for PhNHNHCbz) allows for selective functionalization of either nitrogen atom. d-nb.info This enables the one-pot synthesis of symmetrically or unsymmetrically dialkylated hydrazines by sequential addition of different alkylating agents. organic-chemistry.org The reaction accommodates various alkyl halides, with reaction rates being influenced by steric and electronic factors; methyl, allyl, and benzyl halides tend to react more rapidly. organic-chemistry.org
Table 3: Selective Alkylation of PhNHNHBoc via Dianion Intermediate d-nb.info
| Alkylating Agent | Product | Yield (%) |
| MeI (2.2 eq) | PhN(Me)N(Me)Boc | 95 |
| BnBr (1.1 eq) | PhN(Bn)NHBoc | 85 |
| Allyl-Br (1.1 eq) | PhN(allyl)NHBoc | 87 |
Mechanochemical Synthesis in Substituted Hydrazine Formation
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), presents a green and efficient alternative for the synthesis of substituted hydrazines and their derivatives, such as hydrazones. rsc.orgnih.govdiscoveryjournals.org These solvent-free or liquid-assisted grinding (LAG) methods often lead to quantitative yields, shorter reaction times, and simpler work-up procedures compared to conventional solution-based syntheses. nih.govdiscoveryjournals.org
The synthesis of hydrazones via mechanochemical means is a well-established example. nih.gov This typically involves milling a solid aldehyde with a solid hydrazine or hydrazide. nih.gov For instance, hydrazones have been obtained in excellent yields (>99%) by employing liquid-assisted grinding (LAG) with a small amount of a solvent like methanol. rsc.org The reactions are often carried out in a ball mill, and the desired products can be obtained in a pure form without the need for further purification. rsc.orgdiscoveryjournals.org
This approach is not limited to simple hydrazones. The mechanochemical synthesis of the active pharmaceutical ingredients nitrofurantoin (B1679001) and dantrolene, which contain a hydantoin (B18101) scaffold, has been reported. nih.gov The method has also been successfully applied to the synthesis of a series of 17 hydrazones by coupling phenolic and furanyl aldehydes with various heterocyclic hydrazines, achieving quantitative yields with a maximum reaction time of 180 minutes. nih.gov The efficiency of mechanochemical synthesis, combined with its environmental benefits, makes it an attractive methodology for preparing substituted hydrazine compounds. discoveryjournals.org
Table 4: Green Chemistry Metrics for Hydrazone Synthesis discoveryjournals.org
| Synthetic Method | Yield Range (%) | Atom Economy (%) | E-factor (g/g) |
| Conventional (Solvent-based) | 68-72 | 94.50-94.84 | 52.34-55.85 |
| Mechanochemical (Solvent-free) | 33-57 | 94.50-94.84 | 0.85-2.24 |
Purification and Isolation Protocols for Synthesized Compounds
The purification and isolation of synthesized hydrazine derivatives are critical steps to obtain products of high purity. The choice of method depends on the physical properties of the target compound (e.g., crystallinity, solubility) and the nature of any impurities.
A common and effective technique for purifying solid compounds is recrystallization . For example, 1-(2-chloro-4-nitrophenyl)hydrazine can be purified by first adding water to the concentrated reaction mixture to precipitate the crude product. The resulting crystals are then filtered, refluxed in a solvent like acetonitrile for a period, cooled, and filtered again to yield the purified compound. prepchem.com In another instance, 2-hydroxy-5-nitrobenzyl chloride is purified by recrystallization from hot benzene (B151609) after the crude solid is air-dried. orgsyn.org
Precipitation followed by washing is another widely used protocol. In the synthesis of p-nitrophenylhydrazine hydrochloride, after the initial reaction, the addition of a hydrochloric acid/ethanol solution upon cooling causes the product to precipitate as a solid, which is then collected. google.com Similarly, a product can be precipitated as a hydrochloride salt by adding concentrated hydrochloric acid to the reaction filtrate, followed by filtration and washing with a cold solvent like acetone (B3395972) to remove soluble impurities. google.com
For reactions conducted under solvent-free mechanochemical conditions , products are often obtained in high purity, sometimes eliminating the need for further column chromatography purification. discoveryjournals.org When necessary, simple filtration and washing are sufficient.
In cases where the product is an oil or non-crystalline solid, or when impurities are difficult to remove by other means, column chromatography is the method of choice. Although not explicitly detailed in the provided context for the target compound, it remains a standard purification technique in organic synthesis.
Detailed Article on the Chemical Compound this compound Not Possible Due to Lack of Specific Research Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical reactivity and transformation pathways of This compound . While the functional groups present in the molecule—a hydrazine moiety, a nitro group, and a chlorinated aromatic ring—are well-studied in other contexts, detailed experimental data, reaction protocols, and specific outcomes for this particular compound are not available in the public domain.
Therefore, it is not possible to construct a scientifically rigorous article that adheres to the user's detailed outline, which requires specific research findings on condensation, alkylation, acylation, cyclization, hydrolysis, and selective reduction reactions involving this compound.
General Reactivity Principles of Related Compounds
Although specific data for this compound is absent, the expected reactivity can be inferred from the known chemistry of related molecules. It is crucial to note that the following descriptions are based on general principles and have not been experimentally verified for the subject compound.
Reactions Involving the Hydrazine Moiety
The hydrazine group (-NHNH2) is a versatile nucleophile and is central to many chemical transformations.
Condensation Reactions for Hydrazone Formation: Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones. organic-chemistry.orgdiscoveryjournals.org This reaction is one of the most fundamental transformations of the hydrazine group, involving the formation of a carbon-nitrogen double bond (C=N). discoveryjournals.orgnih.gov The reaction is typically catalyzed by a small amount of acid. nih.gov
Alkylation and Acylation Reactions: The nitrogen atoms of the hydrazine moiety are nucleophilic and can undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. These reactions lead to the formation of substituted hydrazine derivatives.
Cyclization Reactions Towards Heterocyclic Systems: The hydrazine moiety is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazines. nih.gov These reactions often involve condensation with a bifunctional compound, followed by an intramolecular cyclization step.
Hydrolysis and Related Decomposition Pathways: Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the original carbonyl compound and hydrazine. google.comacs.org The stability of hydrazones towards hydrolysis can be influenced by factors such as pH and the electronic nature of the substituents. researchgate.net
Transformations of the Nitro Group
The nitro group (-NO2) is a strong electron-withdrawing group that can undergo various transformations, most notably reduction.
Selective Reduction to Amino Derivatives: The reduction of an aromatic nitro group to an amino group (-NH2) is a common and important transformation in organic synthesis. nih.govnih.gov A variety of reducing agents can be employed, and achieving selectivity is often a key challenge, especially in the presence of other reducible functional groups or sensitive moieties like a chloro-substituent. For halogenated nitroarenes, reagents such as hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst have been used effectively to achieve selective reduction of the nitro group without cleaving the carbon-halogen bond. nih.govnih.govorganic-chemistry.org The reaction conditions, such as temperature and pressure, can be tuned to control the selectivity between nitro reduction and dehalogenation. nih.govresearchgate.net
Without dedicated studies on this compound, any discussion of its specific chemical behavior remains speculative. The generation of a detailed, data-driven article as requested is contingent upon the future availability of primary research concerning this specific compound.
Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Nitrobenzyl Hydrazine
Transformations of the Nitro Group
Chemoselectivity Considerations in Halogenated Nitroarene Reductions
The reduction of halogenated nitroarenes, such as (2-Chloro-6-nitrobenzyl)hydrazine, presents a significant chemoselectivity challenge. The goal is to selectively reduce the nitro group to an amino group while preserving the carbon-halogen bond. Various catalytic systems have been developed to address this, with palladium on carbon (Pd/C) being a widely used catalyst. nih.gov
The choice of reducing agent and reaction conditions plays a crucial role in determining the selectivity of the reduction. Hydrazine (B178648) hydrate (B1144303), in the presence of Pd/C, has been shown to be an effective system for the chemoselective reduction of halogenated nitroarenes to their corresponding anilines. nih.govorganic-chemistry.org The reaction conditions, such as temperature and heating method (conventional reflux vs. microwave irradiation), can be tuned to favor either selective nitro reduction or total reduction, including dehalogenation. nih.govorganic-chemistry.org For instance, milder conditions, like reflux heating, tend to preserve the halogen substituent, while more forcing conditions, such as microwave heating at elevated temperatures and pressures, can lead to the cleavage of the carbon-halogen bond. organic-chemistry.org
The nature of the halogen substituent and the presence of other functional groups on the aromatic ring also influence the chemoselectivity. Generally, the ease of reductive dehalogenation follows the order I > Br > Cl. However, even the relatively stable C-Cl bond can be cleaved under certain conditions. The presence of electron-donating groups, such as amino groups, can sometimes impair chemoselectivity and promote dehalogenation. nih.gov To circumvent this, reactions can be carried out at room temperature. nih.gov
Alternative catalysts, including those based on platinum and iron, have also been explored for the chemoselective reduction of halogenated nitroarenes. nih.govacs.org For example, an amine-bis(phenolate) iron(III) complex has demonstrated high chemoselectivity for the reduction of nitro groups over a range of other reactive functionalities, including aryl halides, using triethoxysilane as the reducing agent. nih.gov Similarly, platinum nanoparticles supported on modified ordered mesoporous carbon have shown high activity and selectivity for the reduction of various halogenated nitroarenes with hydrazine hydrate. acs.org
Table 1: Catalyst Systems for Chemoselective Reduction of Halogenated Nitroarenes
| Catalyst | Reducing Agent | Key Features |
| Pd/C | Hydrazine hydrate | Controllable selectivity based on reaction conditions (temperature, heating method). nih.govorganic-chemistry.org |
| Amine-bis(phenolate) iron(III) complex | Triethoxysilane | High chemoselectivity for nitro groups over various other functionalities. nih.gov |
| Platinum nanoparticles on modified carbon support | Hydrazine hydrate | High catalytic activity and selectivity with potential for catalyst recycling. acs.org |
Reactivity of the Chlorobenzyl Substructure
Nucleophilic Aromatic Substitution at the Chloro Position
The chlorine atom in this compound is attached to an aromatic ring that is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group. wikipedia.orgbyjus.com For an SNAr reaction to occur, the aromatic ring must have an electron-withdrawing substituent, typically positioned ortho or para to the leaving group. libretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com In the case of this compound, the nitro group is ortho to the chlorine atom, which strongly favors the SNAr mechanism.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromaticity of the ring. youtube.com
Common nucleophiles that participate in SNAr reactions include alkoxides, phenoxides, amines, and thiols. byjus.com The reactivity of the aryl halide is influenced by the nature of the leaving group, with the rate of substitution generally following the order F > Cl > Br > I. The presence of multiple electron-withdrawing groups further enhances the reactivity of the substrate towards nucleophilic attack.
Oxidative Functionalization of the Benzylic Carbon
The benzylic carbon in this compound is susceptible to oxidation due to its position adjacent to the aromatic ring. The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds, making them more reactive towards a variety of oxidizing agents. masterorganicchemistry.com
Strong oxidizing agents, such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comchemistrysteps.com This type of oxidation is often carried out under harsh conditions, such as high temperatures and acidic or basic solutions. libretexts.org
Milder and more selective methods for the oxidation of benzylic C-H bonds have also been developed. These methods often employ transition metal catalysts in combination with an oxidant like tert-butyl hydroperoxide (TBHP) or utilize reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). mdpi.comrsc.org These approaches can allow for the controlled oxidation to aldehydes or ketones. The selective oxidation of benzylic compounds is a valuable transformation in organic synthesis as it provides access to important intermediates. mdpi.com
Multi-Component Reaction Sequences Involving this compound
Hydrazine derivatives, including substituted hydrazines like this compound, are valuable building blocks in multi-component reactions (MCRs). MCRs are convergent reactions where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.orgnih.gov These reactions are highly efficient and atom-economical, making them attractive for the synthesis of diverse and complex molecules. beilstein-journals.org
Substituted hydrazines are frequently employed in the synthesis of various heterocyclic compounds, particularly pyrazoles and their fused derivatives. beilstein-journals.org In these reactions, the hydrazine typically acts as a dinucleophile, reacting with 1,3-dicarbonyl compounds or their synthetic equivalents generated in situ. beilstein-journals.org For instance, a three-component reaction between a β-ketoester, an aldehyde, and a hydrazine can lead to the formation of pyranopyrazoles. beilstein-journals.org
The reactivity of the hydrazine in MCRs can be influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group and the chloro group in this compound will affect the nucleophilicity of the hydrazine moiety. The kinetics of the reactions of hydrazines with various electrophiles have been studied, and it has been shown that substituents can have a significant impact on their reactivity. researchgate.netacs.org
The versatility of MCRs allows for the generation of large libraries of compounds from readily available starting materials. rsc.org The use of this compound in such reaction sequences could provide access to a range of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. The chloro and nitro functionalities on the benzyl (B1604629) group also offer opportunities for further synthetic modifications after the MCR.
Computational and Theoretical Investigations of 2 Chloro 6 Nitrobenzyl Hydrazine and Analogues
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These ab initio or DFT methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and other key electronic and structural parameters.
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometrical optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the minimum potential energy.
For (2-Chloro-6-nitrobenzyl)hydrazine, a key aspect of its structure is the relative orientation of the substituted phenyl ring and the hydrazine (B178648) moiety. Conformational analysis would investigate the rotation around the C-C and C-N single bonds to identify the most stable conformers. Studies on similar substituted hydrazone structures reveal that the final stabilized conformation is often influenced by intramolecular interactions and steric hindrance between the substituents. researchgate.net For instance, in an analogue, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the dihedral angle between the two aromatic rings is a critical parameter defining its shape. researchgate.net In the case of this compound, intramolecular hydrogen bonding between the hydrazine protons and the oxygen atoms of the ortho-nitro group, or the ortho-chloro atom, could play a significant role in stabilizing a particular conformation. researchgate.net Such interactions are often identified by finding S(n) graph-set motifs in the optimized structure. researchgate.net The planarity of the molecule is also of interest; the nitro group, for example, might be slightly twisted out of the benzene (B151609) ring plane to minimize steric repulsion with the adjacent chloro substituent. researchgate.net
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govyoutube.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a "soft" molecule. nih.gov For this compound, the presence of both a chloro and a nitro group—both strong electron-withdrawing groups—on the benzene ring is expected to significantly influence the frontier orbitals. These groups lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene. researchgate.net This effect generally leads to a smaller energy gap, indicating that the molecule is likely to be chemically reactive and capable of participating in charge transfer interactions. nih.gov DFT calculations using functionals like B3LYP are commonly employed to compute these orbital energies. nih.gov
Table 1: Representative Frontier Orbital Energies (eV) Calculated via DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Benzene | -6.75 | -0.21 | 6.54 |
| Nitrobenzene | -7.59 | -1.53 | 6.06 |
| This compound (Expected) | < -7.6 | < -1.6 | < 6.0 |
Note: Values for Benzene and Nitrobenzene are representative. Values for this compound are hypothetical extrapolations based on known substituent effects.
A Molecular Electrostatic Potential (ESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, reactivity, and the sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id Red regions indicate negative potential (high electron density), typically associated with lone pairs on electronegative atoms, while blue regions represent positive potential (electron-poor areas), often found around hydrogen atoms attached to electronegative atoms or on aromatic rings with electron-withdrawing substituents. researchgate.netchegg.com
For this compound, the ESP map would be expected to show:
Intense negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine group, highlighting their roles as hydrogen bond acceptors and sites of nucleophilicity. nih.gov
Significant positive potential (blue) on the aromatic ring, a result of the strong electron-withdrawing nature of the nitro and chloro groups. This positive character is particularly relevant for understanding susceptibility to nucleophilic aromatic substitution (SNAr) reactions. walisongo.ac.idresearchgate.net
Positive potential on the hydrogen atoms of the hydrazine's -NH2 group, indicating their ability to act as hydrogen bond donors. nih.gov
The analysis of ESP maps is crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.netresearchgate.net
In this compound, NPA would likely confirm:
A significant negative charge on the oxygen and nitrogen atoms.
A positive charge on the carbon atom attached to the electron-withdrawing nitro and chloro groups (the ipso-carbon). walisongo.ac.id
Positive charges on the hydrogen atoms of the hydrazine group.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges
| Atom/Group | Expected NPA Charge (a.u.) |
| Nitro Group (O atoms) | Highly Negative (~ -0.6 to -0.8) |
| Chloro Atom | Negative (~ -0.1 to -0.3) |
| Hydrazine Group (N atoms) | Negative (~ -0.8 to -1.0) |
| Ring Carbon (C-NO2, C-Cl) | Positive |
| Hydrazine Group (H atoms) | Positive (~ +0.4 to +0.5) |
Note: These values are illustrative, based on typical charge distributions in similar functionalized molecules.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net Hydrazine derivatives are known precursors for the synthesis of various heterocyclic compounds, often through cyclization reactions. rsc.orgresearchgate.net
For this compound, a potential reaction pathway that could be modeled is an intramolecular cyclization. For example, the hydrazine moiety could attack the aromatic ring in a nucleophilic substitution of the chlorine atom, a process potentially facilitated by the activating nitro group. DFT calculations could be used to:
Map the Potential Energy Surface: Identify the lowest energy path from reactant to product.
Locate Transition States (TS): Find the high-energy structures that represent the bottleneck of the reaction, allowing for the calculation of activation energies. researchgate.net
Identify Intermediates: Determine the structure and stability of any transient species formed during the reaction, such as Meisenheimer complexes in an SNAr reaction. researchgate.net
Such studies provide fundamental insights into the molecule's reactivity and can help predict the feasibility of synthetic routes and the formation of potential byproducts. rsc.org
In Silico Approaches for Structure-Reactivity and Structure-Activity Relationship Prediction
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. nih.govresearchgate.net These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity.
For a novel compound like this compound, QSAR studies on analogous nitroaromatic and hydrazine compounds can provide predictive insights. nih.govnih.gov The process typically involves:
Descriptor Calculation: Computing a wide range of molecular descriptors for the molecule. These can include topological indices (describing size and branching), steric parameters, and electronic properties (like HOMO/LUMO energies and atomic charges). nih.govresearchgate.net
Model Building: Using statistical methods like multiple linear regression to create a model that links the descriptors to known activities of a training set of similar molecules. nih.gov
Prediction: Applying the model to this compound to predict its potential activity (e.g., antimicrobial, anticancer) or toxicity. researchgate.netmdpi.com
Studies on nitroaromatic compounds have shown that descriptors related to molecular size, flexibility, and electronic features are often critical in determining their biological effects. nih.gov Such in silico predictions are cost-effective tools that can guide experimental efforts by prioritizing compounds for synthesis and testing. nih.gov
Advanced Academic Research Applications of 2 Chloro 6 Nitrobenzyl Hydrazine Derivatives
Utility as Synthetic Intermediates in Complex Organic Synthesis
Derivatives of (2-Chloro-6-nitrobenzyl)hydrazine serve as crucial building blocks in the synthesis of novel materials and complex molecules. The hydrazine (B178648) functional group is a potent nucleophile and a precursor to the hydrazone linkage, a key reactive handle for constructing larger molecular architectures.
Precursors for Advanced Organic Frameworks
Porous Organic Frameworks (POFs) are a class of materials characterized by high surface areas, tunable porosity, and robust structures, making them promising for applications in gas storage, separation, and catalysis. researchgate.net These frameworks are constructed from organic building blocks linked by strong covalent bonds. Hydrazine derivatives are valuable precursors in this field, particularly for creating Covalent Organic Frameworks (COFs) and other porous polymers through condensation reactions.
The hydrazine moiety can react with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-), which is a common strategy for assembling POFs. For instance, hydrazine-based covalent organic polymers have been synthesized through the condensation of hydrazides with aldehydes, demonstrating the utility of the hydrazine group in forming extended, porous networks. The this compound backbone can be envisioned as a monomer in such syntheses. The chloro and nitro substituents on the phenyl ring would be expected to modulate the electronic properties, stability, and intermolecular interactions within the framework, potentially enhancing selectivity for specific applications like carbon dioxide capture. nih.gov The diversity of organic building blocks and condensation reactions facilitates the synthesis of POFs with specific architectures and functions. mdpi.com
Building Blocks for Polymer Research
The field of polymer chemistry utilizes hydrazine derivatives to create novel polymers with specialized properties such as high thermal stability and specific mechanical characteristics. researchgate.netresearchgate.net The hydrazine group can be incorporated into polymer backbones to form polyamides, polyureas, and other related structures. researchgate.netresearchgate.net For example, new polyamides have been synthesized through the condensation polymerization of 1,2-bishydrazine derivatives with various diamines. researchgate.net
This compound can be used as a monomer or a modifying agent in polymer synthesis. Its reaction with diacyl chlorides or diisocyanates could yield new classes of polyamides or polyureas. The pendant chloro-nitro-benzyl group would act as a side chain, influencing the polymer's solubility, thermal behavior, and potential for post-polymerization modification. The inherent reactivity of the nitro group could allow for further functionalization, opening pathways to materials with tailored optical or electronic properties. Research on poly(acryloyl hydrazide) has shown that polymers with hydrazide functionalities are versatile scaffolds for creating a wide range of functional polymers through post-polymerization modification with aldehydes. nih.gov
Explorations in Medicinal Chemistry Research (Excluding Clinical Data, Dosage, and Safety)
The structural motifs present in this compound derivatives make them attractive candidates for investigation in medicinal chemistry. The hydrazine and hydrazone functionalities are found in numerous biologically active compounds.
Development of Enzyme Inhibitors (e.g., Monoamine Oxidase, Hsp90)
Monoamine oxidases (MAO-A and MAO-B) are well-established targets in the development of treatments for neurological disorders. Hydrazine and hydrazone derivatives have historically been a key class of MAO inhibitors. mdpi.com Research has demonstrated that synthetic hydrazone derivatives can exhibit potent and selective inhibition of these enzymes.
In one study, a series of 1-substituted-2-phenylhydrazone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. mdpi.com Two compounds, in particular, showed highly potent and selective inhibition of hMAO-A, with IC₅₀ values significantly lower than the reference drug moclobemide (B1677376). mdpi.com The most active compound was found to be 216-fold more active than moclobemide against hMAO-A. mdpi.com These findings highlight the potential of the hydrazone scaffold, which can be derived from this compound, for MAO inhibition.
| Compound | hMAO-A IC₅₀ (µM) | Selectivity Index for hMAO-A |
|---|---|---|
| Compound 2a | 0.342 | > 29.23 |
| Compound 2b | 0.028 | > 357.14 |
| Moclobemide (Reference) | 6.061 | > 1.65 |
Data sourced from a study on 1-substituted-2-phenylhydrazone derivatives. mdpi.com
While specific studies targeting Hsp90 with this compound derivatives are not prominent, the general structural class remains of interest for designing enzyme inhibitors.
Biochemical Studies on Molecular Interactions
The biological activity of hydrazone derivatives is fundamentally linked to their ability to interact with molecular targets, such as the active sites of enzymes. The hydrazone moiety (-C=N-NH-) itself is a key pharmacophore, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=N nitrogen).
Molecular docking studies on semicarbazides, which are related to hydrazides, have shown that the hydrazine portion can form crucial hydrogen bonds with amino acid residues like glutamine in an enzyme's active site. nih.gov Furthermore, the phenyl ring, such as the one in the (2-Chloro-6-nitrobenzyl) group, can engage in π-π stacking or π-anion interactions with aromatic amino acid residues like phenylalanine or negatively charged residues like glutamate. nih.gov The chloro and nitro substituents would further influence these interactions through steric and electronic effects, potentially enhancing binding affinity and specificity for the target protein. These non-covalent interactions are critical for the stable binding of an inhibitor within the catalytic pocket of an enzyme, leading to the modulation of its activity.
Research into Anti-infective Agents (Antimicrobial, Antifungal, Antiviral)
The search for new anti-infective agents is a major focus of medicinal chemistry, driven by the rise of resistant pathogens. Hydrazide-hydrazone derivatives have been extensively investigated and have shown a broad spectrum of antimicrobial and antifungal activities. mdpi.comnih.govmdpi.com
Research on Schiff's bases derived from a closely related compound, (3-chloro-4-nitrophenyl)hydrazine, demonstrated notable antifungal activity. researchgate.net The condensation products of this hydrazine with various substituted benzaldehydes were tested against several fungal species, showing clear zones of inhibition. researchgate.net
| Substituent on Benzylidene | Aspergillus niger | Rhizopus | Mucor | Penicillium |
|---|---|---|---|---|
| -H | 15 | 16 | 13 | 14 |
| 2-NO₂ | 18 | 17 | 16 | 17 |
| 4-NO₂ | 20 | 18 | 17 | 18 |
| 3-OH | 17 | 16 | 15 | 16 |
| 4-OH | 19 | 17 | 16 | 17 |
Data from a study on aryl hydrazine Schiff's bases. researchgate.net
Other studies have confirmed the potent anti-infective properties of this class of compounds. Hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid showed high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.48 µg/mL against certain strains. mdpi.com Similarly, other novel hydrazone derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values recorded at 2.5 mg/mL for strains like B. subtilis and E. coli. mdpi.com The collective evidence suggests that the core structure of this compound is a promising foundation for developing new anti-infective candidates for further research. nih.govnih.gov
Investigation of Antitumor Properties
The investigation into the antitumor properties of hydrazine derivatives has revealed a promising area of cancer research. ontosight.ainih.gov Scientists have synthesized and evaluated numerous novel hydrazine compounds, demonstrating their potential as effective anticancer agents. mdpi.comnih.gov These compounds often exhibit their activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov
Research has shown that the substitution pattern on the aromatic rings of hydrazine derivatives plays a crucial role in their antitumor activity. For instance, in a study of novel 1,2-disubstituted hydrazines, it was observed that compounds with electron-withdrawing substituents at the meta-position of an aryl group showed better anti-cancer activity than those with substituents at the para-position. sioc-journal.cn Conversely, the presence of a weak electron-donor inductive group appeared to enhance activity against certain cell lines, such as SW620. sioc-journal.cn
A variety of cancer cell lines have been used to test the efficacy of these derivatives. For example, a series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives containing a hydrazide-hydrazine moiety displayed significant inhibitory activity against human cancer cell lines including MCF-7 (breast), HepG2 (liver), BGC-823 (gastric), Hela (cervical), and A549 (lung). nih.gov In another study, N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide demonstrated potent anticancer activity against a panel of cell lines, with particularly high growth inhibition percentages against leukemia cell line CCRF-CEM. nih.gov
The cytotoxic effects of these compounds are often evaluated by determining their IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cancer cells. The table below summarizes the activity of selected hydrazine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µmol/L) or % Growth Inhibition | Reference |
| 1,2-Disubstituted Hydrazine (9g) | MDA-MB-231 | 10.8 ± 0.9 | sioc-journal.cn |
| 1,2-Disubstituted Hydrazine (13b) | C6 (rat glioma) | 15.9 ± 3.1 | sioc-journal.cn |
| 1,2-Disubstituted Hydrazine (9e) | SW620 (colorectal) | 62.7 ± 1.4 | sioc-journal.cn |
| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (6b) | CCRF-CEM (leukemia) | 143.44% GI | nih.gov |
| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (6b) | HOP-92 (lung) | 33.46% GI | nih.gov |
| Thiazolyl Hydrazone Derivative | MCF-7 (breast) | 125 µg/mL | nih.gov |
| 1,3-Thiazole Derivative (T1) | MCF-7 (breast) | 2.21 µg/mL | nih.gov |
| 1,3-Thiazole Derivative (T26) | BCG-823 (gastric) | 1.67 µg/mL | nih.gov |
| 1,3-Thiazole Derivative (T38) | HepG2 (liver) | 1.11 µg/mL | nih.gov |
| 2,6-Dimethyl-N'-(2-hydroxyphenylmethylidene)imidazo[2,1-b] sioc-journal.cnrsc.orgaacrjournals.orgthiadiazole-5-carbohydrazide (3c) | OVCAR (ovarian) | log₁₀GI₅₀ value -5.51 | nih.gov |
Further studies involving flow cytometry analysis have confirmed that some of these compounds, such as certain 1,3-thiazole derivatives, can induce apoptosis in cancer cells and cause cell-cycle arrest, suggesting a specific mechanism of action. nih.gov The broad spectrum of activity and the potential for structural modification make hydrazine derivatives a significant area of focus in the development of new anticancer therapies. mdpi.com
Applications in Materials Science Research
The unique chemical properties of hydrazine derivatives, including this compound, make them valuable building blocks in materials science. Their reactivity and structural features allow for their incorporation into advanced materials with tailored functionalities.
Functionalized Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. bohrium.comresearchgate.net The properties of MOFs, such as their porosity, stability, and functionality, can be precisely tuned by modifying the organic linkers. bohrium.comresearchgate.net Hydrazine-functionalized linkers are of particular interest due to the reactive nature of the hydrazine group, which can be used for post-synthetic modification or to impart specific catalytic properties to the MOF. rsc.org
An example of this is the synthesis of a hydrazine-functionalized hafnium-based UiO-66 MOF. rsc.org This material demonstrated high chemical stability and was successfully employed as a heterogeneous catalyst in the synthesis of quinoline (B57606) scaffolds through a modified Friedländer condensation. rsc.org The catalytic activity was attributed to both the Lewis acidic metal nodes and the Brønsted acidic –NHNH₂ functional groups of the linker. rsc.org The ability to introduce functional groups like hydrazine into the linker molecules allows for the design of MOFs with specific active sites for various applications, including catalysis and gas adsorption. unc.educurtin.edu.au The synthesis of such functionalized MOFs can be achieved through direct synthesis with a pre-functionalized linker or via post-synthetic modification of an existing MOF. univen.ac.za
Components in Organic Electronic Materials
Hydrazine and its derivatives are also being explored for their potential in organic electronic materials, particularly in the synthesis of conducting polymers. jchemrev.com Conducting polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. encyclopedia.pubnih.gov The conductivity in these polymers arises from the delocalization of π-electrons along the polymer backbone, a process that can be enhanced through doping. jchemrev.com
The synthesis of conducting polymers often involves chemical or electrochemical polymerization of monomer units. encyclopedia.pubiarjset.com Hydrazine derivatives can be incorporated into polymer structures to modify their electronic properties. The hydrazine moiety, with its lone pair of electrons, can influence the polymer's redox behavior and conductivity. While direct incorporation of this compound into conducting polymers is a specialized area of research, the broader class of hydrazine derivatives is being investigated for creating novel semiconducting materials. rasirc.comeinpresswire.com For instance, the reactivity of hydrazine has been utilized in the reduction of metal oxides to their metallic state on surfaces at moderate temperatures, a process relevant to semiconductor fabrication. rasirc.com Additionally, hydrazine-based chemistries are being explored for creating thin passivation layers in semiconductor devices. rasirc.com The development of new conducting polymers from various organic compounds, including those with nitrogen-containing functional groups like hydrazines, is a continuous effort to create materials for applications in LEDs, lasers, and photodetectors. nih.gov
Research in Agrochemicals (e.g., Pesticides)
Hydrazine derivatives are a well-established class of compounds in agrochemical research, with many serving as the basis for effective pesticides, including insecticides and herbicides. calcasolutions.comresearchgate.net The high reactivity and biological activity of the hydrazine moiety contribute to their efficacy in controlling a wide range of agricultural pests. calcasolutions.com
Research has led to the development of numerous hydrazine-based compounds with potent insecticidal properties. For example, diacylhydrazine derivatives are known to act as insect growth regulators, inducing premature and lethal molting in caterpillars. researchgate.net These compounds are noted for their high selectivity and low toxicity to non-target organisms. researchgate.net A patent for certain hydrazine compounds highlights their excellent pesticidal activities, particularly against Lepidoptera pests, and their effectiveness against insects that have developed resistance to organophosphorus and pyrethroid insecticides. google.com
The herbicidal potential of substituted benzylidene hydrazines has also been demonstrated. google.com These compounds have shown activity against a variety of undesirable plants. google.com The versatility of hydrazine chemistry allows for the synthesis of a wide array of derivatives with different substitution patterns, leading to compounds with specific agrochemical activities. calcasolutions.com For instance, maleic hydrazide is a well-known plant growth regulator used to inhibit sucker growth in tobacco and for other applications in agriculture. calcasolutions.com
The table below provides examples of research findings on the pesticidal activity of hydrazine derivatives.
| Derivative Type | Target Pest/Use | Research Finding | Reference |
| Diacylhydrazine and Acylhydrazone Derivatives | Spodoptera exigua, Helicoverpa armigera, Plutella xyllostella, Pieris rapae | Displayed high insecticidal activity at a concentration of 10 mg/L. | researchgate.net |
| Substituted Benzylidene Hydrazines | Undesirable plants, insects, mites, and fungi | Showed valuable activity as herbicides, insecticides, miticides, and fungicides. | google.com |
| Diacyl Hydrazine Nanoformulations | Spodoptera litura | Nanoformulation NF7 emerged as the best insect growth regulator with a GI₉₀ value of 0.010 mg L⁻¹. | researchgate.net |
| Patented Hydrazine Compounds | Lepidoptera pests (e.g., diamondback moth, housefly) | Exhibit excellent pesticidal activities, effective against resistant pests. | google.com |
| Maleic Hydrazide | Tobacco, ornamental grasses, potatoes | Widely used to inhibit sucker growth and regulate plant growth. | calcasolutions.com |
The ongoing research in this field focuses on designing new hydrazine derivatives with improved efficacy, selectivity, and environmental safety profiles. researchgate.net
Methodological Considerations in Research on 2 Chloro 6 Nitrobenzyl Hydrazine
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within the molecule. acs.org For (2-Chloro-6-nitrobenzyl)hydrazine, characteristic absorption bands are expected for the N-H stretching of the hydrazine (B178648) moiety, the aromatic C-H stretching, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-Cl stretching. acs.orgdiscoveryjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: In the proton NMR spectrum, distinct signals would correspond to the protons of the aromatic ring, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NHNH₂) protons of the hydrazine group. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the chloro and nitro substituents. The amine protons often appear as broad singlets. acs.org For example, in related semicarbazides, three distinct singlets for the different N-H protons can be observed in the 8.92-10.49 ppm range. acs.org
¹³C NMR: The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atoms attached to the chloro and nitro groups showing characteristic shifts. The carbon of the benzyl (B1604629) methylene group would also have a specific resonance. In similar nitro-substituted compounds, carbonyl carbons have appeared at 155.3-166.7 ppm, while methyl carbons are seen around 21.5 ppm. acs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of the parent compound for this compound, 1-chloro-2-nitrobenzene, shows a molecular ion peak corresponding to its molecular weight. nist.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Reference Compound Examples |
|---|---|---|
| N-H Stretching (Hydrazine) | 3350 - 3200 | Semicarbazides acs.org |
| Aromatic C-H Stretching | ~3100 - 3000 | Nitro-substituted semicarbazides acs.org |
| NO₂ Asymmetric Stretching | ~1550 - 1500 | General Nitro Compounds |
| NO₂ Symmetric Stretching | ~1350 - 1300 | General Nitro Compounds |
| C-N Stretching | ~1300 - 1200 | Aromatic Amines |
| C-Cl Stretching | ~800 - 600 | Dichloro p-nitrophenyl hydrazone discoveryjournals.org |
Chromatographic Separation and Purification Methods
The isolation and purification of this compound from reaction mixtures are critical for obtaining a high-purity product. Chromatographic techniques are central to this process, offering effective separation based on the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis and purification of polar aromatic compounds like substituted phenylhydrazines. A method developed for the isomeric compound, (2-Chloro-4-nitrophenyl)hydrazine, demonstrates a practical approach. sielc.com This method utilizes a C18 or a specialized reverse-phase column and a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.com The use of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of the hydrazine functional group. sielc.com This liquid chromatography method is often scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Column Chromatography: For larger-scale purification, traditional column chromatography using silica (B1680970) gel as the stationary phase is a common practice. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is carefully optimized to achieve effective separation of the desired product from starting materials and byproducts.
Crystallization: Following chromatographic purification, crystallization is often employed as a final step to obtain a highly pure, crystalline solid. This involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. The product can then be collected by filtration, washed with a cold solvent, and dried. orgsyn.org For instance, some hydrazine derivatives are crystallized from ethanol. orgsyn.orgmdpi.com
| Parameter | Condition |
|---|---|
| Technique | Reverse Phase (RP) HPLC |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV-Vis (Wavelength dependent on chromophores) |
| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. |
Reaction Monitoring and Optimization Methodologies
The efficient synthesis of this compound requires careful monitoring of the reaction progress and optimization of various parameters to maximize yield and purity.
Reaction Monitoring Techniques: Real-time or near-real-time monitoring allows chemists to understand reaction kinetics, identify intermediates, and determine the optimal endpoint.
Spectroscopic Methods: In-situ spectroscopic techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of reactant peaks and the appearance of product peaks. nih.govrsc.org
Chromatographic Methods: Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring reaction progress. For more quantitative analysis, HPLC or Gas Chromatography (GC) can be used to take aliquots from the reaction mixture at different time intervals to determine the concentration of reactants and products. researchgate.net A study on graphene oxide reduction successfully used ion chromatography to monitor hydrazine concentration, demonstrating the technique's utility. researchgate.net
Optimization Methodologies: The optimization of a synthetic procedure involves systematically varying reaction conditions to find the ideal balance.
Catalyst Selection: The choice of catalyst can dramatically influence reaction efficiency. For related hydrazine syntheses, various catalysts, including nickel-based heterogeneous catalysts and palladium complexes, have been shown to be effective. mdpi.comorganic-chemistry.org
Solvent and Temperature: The reaction solvent and temperature are critical parameters. Optimizing these can improve reaction rates, selectivity, and yields. For some hydrazine derivative syntheses, solvent-free conditions have proven effective. discoveryjournals.org
Reagent Stoichiometry: Adjusting the molar ratios of the reactants is a fundamental optimization step to ensure complete conversion of the limiting reagent and minimize side reactions.
Chemometric Approaches: In advanced applications, chemometric methods like Principal Component Analysis (PCA) can be applied to spectroscopic data (e.g., from IR or PXRD) collected during the reaction. nih.govrsc.orgresearchgate.net This allows for a more sophisticated analysis of the reaction profile and helps in identifying the precise reaction times. nih.gov
Principles of Green Chemistry and Sustainable Synthesis in Hydrazine Chemistry
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. sigmaaldrich.comacs.org These principles are increasingly being applied to the synthesis of hydrazine derivatives to mitigate the environmental impact. researchgate.net
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com This is the foundational principle of green chemistry.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, condensation reactions that produce only water as a byproduct can have a very high atom economy, often exceeding 94%. discoveryjournals.org
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. Research into solvent-free reactions, such as those performed by grinding reagents together at room temperature, represents a significant step forward. discoveryjournals.org
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org Conducting syntheses at ambient temperature and pressure is a key goal. acs.org
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com A cutting-edge example in sustainable synthesis is the direct use of abundant nitrogen molecules (N₂) from the air to produce hydrazine derivatives under mild conditions. riken.jp
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The use of heterogeneous catalysts, which can be easily recovered and reused, is a key green strategy in hydrazine synthesis. mdpi.com
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.com This is particularly relevant for hydrazines used in applications like pesticides. wiley.com
Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. youtube.com
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
| Principle | Application in Hydrazine Chemistry | Example |
|---|---|---|
| Atom Economy | Designing reactions with minimal byproducts. | Condensation synthesis of hydrazones with water as the only byproduct, achieving >94% atom economy. discoveryjournals.org |
| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents; using recyclable heterogeneous catalysts. | Synthesis of ketazines using a recyclable nickel-based heterogeneous catalyst. mdpi.com |
| Safer Solvents / Solvent-Free | Replacing hazardous organic solvents with water or eliminating them entirely. | Solvent-free synthesis of dichloro p-nitrophenyl hydrazones via grinding at room temperature. discoveryjournals.org |
| Use of Renewable Feedstocks | Using abundant, non-depleting starting materials. | Direct synthesis of hydrazine derivatives from atmospheric nitrogen (N₂) using a titanium hydride compound. riken.jp |
| Reduce Derivatives | Avoiding protection/deprotection steps to reduce reagent use and waste. | Using enzymes that selectively react with one part of a molecule, negating the need for protecting groups. acs.org |
Future Research Directions for 2 Chloro 6 Nitrobenzyl Hydrazine
Innovation in Synthetic Routes and Methodologies
A key challenge in the synthesis of substituted hydrazines is the selective introduction of functional groups. Future methodologies could explore advanced protecting group strategies and novel activation methods to achieve greater control over the synthetic process. The development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process would also represent a significant advancement.
Exploration of Novel Functionalization and Derivatization Pathways
The true potential of (2-Chloro-6-nitrobenzyl)hydrazine lies in its capacity to serve as a versatile building block for a diverse array of more complex molecules. A primary focus of future research will be the systematic exploration of its reactivity to create novel derivatives. The hydrazine (B178648) moiety is particularly amenable to a variety of chemical transformations, including the formation of hydrazones, pyrazoles, and other heterocyclic systems.
Systematic derivatization of the aromatic ring, through electrophilic or nucleophilic substitution reactions, will allow for the fine-tuning of the molecule's electronic and steric properties. The introduction of different functional groups could profoundly influence the biological activity, material properties, and chemical reactivity of the resulting compounds. High-throughput screening techniques could be employed to rapidly synthesize and evaluate large libraries of these new derivatives.
| Functionalization Target | Potential Reaction Types | Desired Outcomes |
| Hydrazine Moiety | Condensation with aldehydes/ketones, Cyclization reactions | Formation of hydrazones, pyrazoles, indazoles with potential biological activity |
| Aromatic Ring | Nucleophilic aromatic substitution, Electrophilic aromatic substitution | Introduction of diverse functional groups to modulate properties |
| Nitro Group | Reduction, Transformation into other functional groups | Generation of amino derivatives for further functionalization |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.
Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as temperature, concentration, and catalyst loading. The identification and characterization of reaction intermediates and transition states, using techniques like in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry, will be critical. Isotopic labeling studies can also provide definitive evidence for proposed mechanistic pathways.
Advanced Computational Design and Prediction of New Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Future investigations into this compound will greatly benefit from the application of these in-silico methods. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.
Molecular docking simulations can be employed to predict the binding affinity of new derivatives with biological targets, such as enzymes or receptors, thereby guiding the design of potential therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or physical properties, enabling the prediction of the properties of yet-unsynthesized compounds.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity |
| Molecular Docking | Identification of potential biological targets and prediction of binding modes |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity and other properties |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of derivatives |
Identification of Undiscovered Academic and Industrial Applications
While the foundational properties of this compound are being established, its full range of applications remains to be discovered. A concerted effort is needed to screen this compound and its derivatives for a wide variety of potential uses. In academia, this could involve exploring its utility as a ligand in coordination chemistry, a catalyst in organic reactions, or as a probe for studying biological processes.
In the industrial sector, potential applications could span a wide range of fields. The unique combination of a chloro, a nitro, and a hydrazine group on a benzyl (B1604629) scaffold suggests potential utility in agrochemicals, pharmaceuticals, and materials science. For instance, derivatives could be investigated as potential herbicides, fungicides, or as building blocks for high-performance polymers or energetic materials. Collaborative efforts between academic and industrial researchers will be crucial to translate fundamental discoveries into practical applications.
The journey to fully understand and utilize this compound is just beginning. By pursuing these future research directions, the scientific community can unlock the vast potential held within this intriguing molecule, paving the way for new discoveries and innovations across multiple disciplines.
Q & A
Q. What are the optimal synthetic routes for (2-Chloro-6-nitrobenzyl)hydrazine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step protocols, such as:
- Nitrobenzyl chloride precursor modification : Starting with 2-chloro-6-nitrobenzyl chloride, hydrazine is introduced via nucleophilic substitution under controlled pH and temperature (e.g., anhydrous ethanol at 0–5°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for isolating the pure product, given the electron-withdrawing nitro and chloro groups that may stabilize intermediates .
- Yield optimization : Reaction time and stoichiometric ratios (e.g., excess hydrazine hydrate) are adjusted to account for steric hindrance from the nitro and chloro substituents.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Spectroscopy : H/C NMR to confirm hydrazine linkage and aromatic substitution patterns. IR spectroscopy identifies N–H stretching (~3300 cm) and nitro group vibrations (~1520 cm).
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and stability under varying atmospheres .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, especially for nitro-containing intermediates .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : The nitro group may render the compound photosensitive; storage in amber glass under inert gas (e.g., N) is advised.
- Oxidative stability : Hydrazine derivatives are prone to oxidation; stability studies in air vs. argon reveal oxidation rates via HPLC monitoring .
- Temperature effects : Accelerated aging tests at 40–60°C can predict long-term stability, with TGA data correlating weight loss to thermal degradation pathways .
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound participates in catalytic or cyclization reactions?
- Nucleophilic pathways : The hydrazine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in ketones or aldehydes). Steric effects from the 2-chloro-6-nitro substituents may slow kinetics, requiring computational modeling (DFT) to predict transition states .
- Cycloreversion steps : In ring-opening metathesis, the compound’s bicyclic intermediates may follow pathways similar to hydrazine-catalyzed norbornene reactions, where activation barriers depend on substituent electronic effects .
Q. How can computational methods guide the design of derivatives with enhanced reactivity or selectivity?
- Density Functional Theory (DFT) : M05-2X/6-31G(d) calculations predict electronic properties (e.g., charge distribution on nitro and chloro groups) and reaction energetics. For example, hydrazine-mediated reductions of epoxide analogs show edge vs. interior aromatic domain reactivity differences .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for anticancer or antimicrobial testing .
Q. What biological mechanisms are plausible for this compound derivatives?
- Apoptosis induction : Hydrazine derivatives may interfere with mitochondrial membrane potentials, as shown in analogs studied via flow cytometry and caspase-3 activation assays .
- Cell cycle arrest : In vitro studies on similar compounds (e.g., trichlorophenylhydrazines) suggest G1/S phase arrest in cancer cells, validated via Western blotting for cyclin-dependent kinases .
Q. How can this compound be applied in materials science or propulsion systems?
- Energetic materials : The nitro group contributes to high energy density. Thermal decomposition studies (e.g., DSC/TGA) compare its performance to hydrazine monopropellants like ASCENT, which offer 50% higher specific impulse .
- Nanostructured materials : Hydrazine derivatives serve as precursors for metal-organic frameworks (MOFs) or ferrites via combustion synthesis, leveraging nitro group redox activity .
Q. What thermal decomposition pathways are relevant for safety assessments?
- Gas evolution : Pyrolysis-GC/MS identifies volatile byproducts (e.g., NO, HCl), critical for hazard classification.
- Deflagration risks : High-speed imaging and shockwave pressure analysis quantify explosive potential, with TNT equivalence calculations guiding storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
